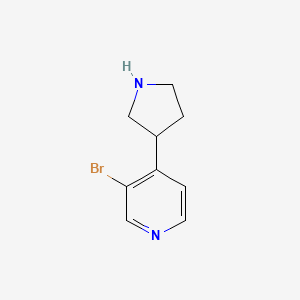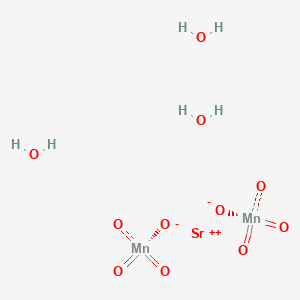
Strontium permanganate trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Strontium permanganate trihydrate is a chemical compound with the formula Sr(MnO₄)₂·3H₂O. It is a member of the permanganate family, which are known for their strong oxidizing properties. This compound is characterized by its deep purple color, which is typical of permanganates. This compound is used in various chemical reactions and has applications in scientific research due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Strontium permanganate trihydrate can be synthesized through a cation-exchange method. In this process, a cation-exchange column loaded with strontium ions is used. An aqueous solution of potassium permanganate is passed through the column, resulting in the formation of strontium permanganate. The compound is then crystallized from the solution to obtain the trihydrate form .
Industrial Production Methods
Industrial production of this compound typically involves the reaction of strontium chloride with potassium permanganate in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The resulting solution is then evaporated to obtain the crystalline trihydrate form .
Chemical Reactions Analysis
Types of Reactions
Strontium permanganate trihydrate undergoes various chemical reactions, primarily oxidation and reduction reactions. As a strong oxidizing agent, it can oxidize a wide range of organic and inorganic compounds.
Common Reagents and Conditions
Oxidation Reactions: this compound can oxidize alcohols, aldehydes, and other organic compounds. Common reagents used in these reactions include sulfuric acid and acetic acid.
Reduction Reactions: The compound can be reduced by reducing agents such as hydrogen peroxide and oxalic acid.
Major Products Formed
Oxidation of Alcohols: Produces corresponding aldehydes or ketones.
Reduction of Strontium Permanganate: Produces manganese dioxide and strontium ions.
Scientific Research Applications
Strontium permanganate trihydrate has several applications in scientific research:
Chemistry: Used as an oxidizing agent in various chemical reactions and analytical procedures.
Biology: Employed in the study of oxidative stress and its effects on biological systems.
Medicine: Investigated for its potential use in antimicrobial treatments due to its strong oxidizing properties.
Industry: Utilized in the synthesis of other permanganate compounds and in wastewater treatment processes.
Mechanism of Action
The mechanism of action of strontium permanganate trihydrate is primarily based on its strong oxidizing properties. It can transfer oxygen atoms to other compounds, thereby oxidizing them. This process involves the reduction of the permanganate ion (MnO₄⁻) to manganese dioxide (MnO₂) or other lower oxidation states of manganese. The molecular targets and pathways involved in these reactions depend on the specific substrates being oxidized .
Comparison with Similar Compounds
Similar Compounds
- Calcium Permanganate Tetrahydrate (Ca(MnO₄)₂·4H₂O)
- Barium Permanganate (Ba(MnO₄)₂)
Uniqueness
Strontium permanganate trihydrate is unique due to its specific hydration state and the size of the strontium ion, which affects its crystal structure and reactivity. Compared to calcium permanganate tetrahydrate, this compound has a different crystal structure and hydration level, which can influence its stability and reactivity. Barium permanganate, on the other hand, lacks crystal water and has different thermal decomposition properties .
Properties
IUPAC Name |
strontium;dipermanganate;trihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Mn.3H2O.8O.Sr/h;;3*1H2;;;;;;;;;/q;;;;;;;;;;;2*-1;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVFVNPODQFFDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.[O-][Mn](=O)(=O)=O.[O-][Mn](=O)(=O)=O.[Sr+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H6Mn2O11Sr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90721636 |
Source


|
| Record name | Strontium oxido(trioxo)manganese--water (1/2/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90721636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14446-13-0 |
Source


|
| Record name | Strontium oxido(trioxo)manganese--water (1/2/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90721636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B577872.png)
![3-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B577874.png)
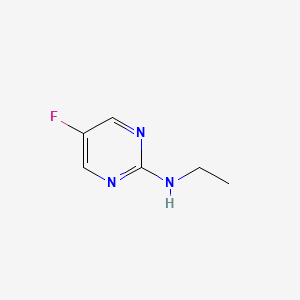
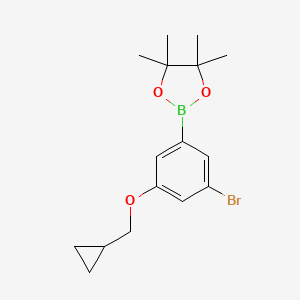
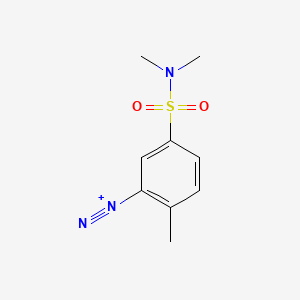
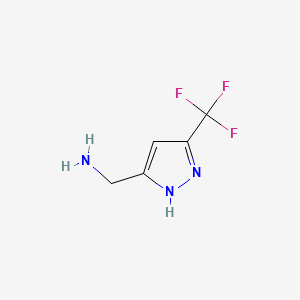
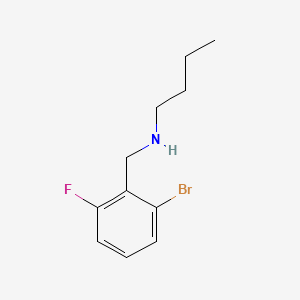
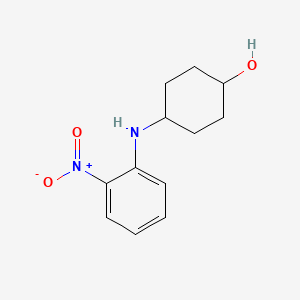
![3'-(tert-Butyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B577888.png)
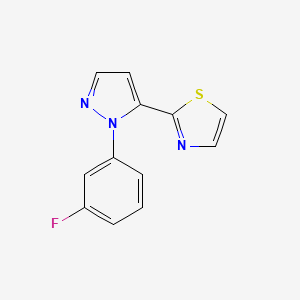
![4,5,9,10-Tetrabromo-2,7-bis(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B577891.png)
![2-(3-Chloropropylidene)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene](/img/structure/B577892.png)
